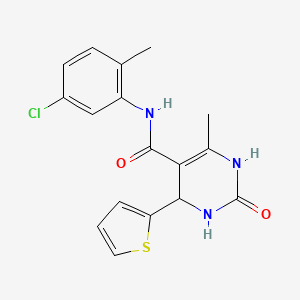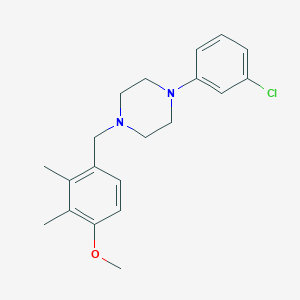![molecular formula C23H20ClNO3 B4895405 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline, also known as CQ, is a quinoline-based compound that has been widely used in scientific research. CQ is a potent inhibitor of autophagy, a process by which cells degrade and recycle their own components.
科学研究应用
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been extensively used in scientific research as an autophagy inhibitor. Autophagy is a process by which cells degrade and recycle their own components, and it plays a crucial role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
This compound has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, which is a crucial step in the autophagy process. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagic flux. By inhibiting autophagy, this compound can be used to study the role of autophagy in various diseases and to identify potential therapeutic targets.
作用机制
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline inhibits autophagy by blocking the fusion of autophagosomes with lysosomes. This inhibition is thought to occur through the inhibition of lysosomal acidification, which is necessary for the fusion process to occur. This compound has also been shown to inhibit the activity of lysosomal enzymes, which may contribute to its inhibitory effects on autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain kinases, including Akt and mTOR, which are involved in cell growth and survival pathways. This compound has also been shown to inhibit the replication of certain viruses, including HIV and Zika virus.
实验室实验的优点和局限性
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline is a potent and specific inhibitor of autophagy, which makes it a valuable tool for studying the role of autophagy in various diseases. However, this compound has some limitations as well. This compound has been shown to have off-target effects, including inhibition of lysosomal enzymes and kinases. In addition, the use of this compound in animal studies has been limited by its poor solubility and bioavailability.
未来方向
There are several future directions for research on 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and specific autophagy inhibitors. Another area of research is the identification of potential therapeutic targets for diseases that are associated with dysregulated autophagy. Additionally, there is a need for further studies on the off-target effects of this compound and its potential use in combination with other drugs. Finally, there is a need for more studies on the use of this compound in animal models of disease.
合成方法
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be synthesized by reacting 4-chloro-1-naphthol with 2-(2-bromoethoxy)ethyl bromide to form 2-(4-chloro-1-naphthyloxy)ethyl bromide. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form this compound.
属性
IUPAC Name |
8-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-10-11-21(19-8-2-1-7-18(19)20)27-15-13-26-14-16-28-22-9-3-5-17-6-4-12-25-23(17)22/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKVVGEESAHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)